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Abstract
Acifran (CAS: 72420-38-3), with the chemical name 4,5-dihydro-5-methyl-4-oxo-5-phenyl-2-

furancarboxylic acid, is a potent hypolipidemic agent that has demonstrated significant efficacy

in modulating lipid profiles.[1][2] As an agonist of the niacin receptors, hydroxycarboxylic acid

receptor 2 (HCA2, also known as GPR109A) and hydroxycarboxylic acid receptor 3 (HCA3, or

GPR109B), Acifran mimics the beneficial effects of niacin on lipid metabolism but with a

potentially improved side-effect profile.[3][4] This technical guide provides an in-depth overview

of Acifran, focusing on its mechanism of action, pharmacokinetics, and the experimental

protocols utilized in its preclinical and clinical evaluation. All quantitative data are presented in

structured tables, and key experimental workflows and signaling pathways are visualized using

Graphviz diagrams to facilitate a comprehensive understanding for researchers and drug

development professionals.
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Property Value Reference

CAS Number 72420-38-3 [2][5]

Chemical Name
4,5-dihydro-5-methyl-4-oxo-5-

phenyl-2-furancarboxylic acid
[2][5]

Synonyms AY-25,712, (±)-Acifran [5][6]

Molecular Formula C₁₂H₁₀O₄ [5]

Molecular Weight 218.2 g/mol [5]

Appearance Solid [5]

Solubility
Soluble in DMSO and Ethanol

(up to 100 mM)
[5]

Mechanism of Action
Acifran exerts its lipid-lowering effects primarily through its agonistic activity on HCA2 and

HCA3 receptors.[5][3][4] These G-protein coupled receptors are predominantly expressed in

adipocytes and immune cells.

Upon binding to HCA2 and HCA3, Acifran initiates a signaling cascade that leads to the

inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

This reduction in cAMP in adipocytes inhibits hormone-sensitive lipase, a key enzyme in the

hydrolysis of triglycerides. The subsequent decrease in the release of free fatty acids from

adipose tissue to the liver reduces the hepatic synthesis of triglycerides and, consequently, the

production of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).

Furthermore, activation of these receptors by Acifran has been shown to induce the

phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5] This signaling

pathway is implicated in various cellular processes, and its precise role in the full therapeutic

effect of Acifran is an area of ongoing research.
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Acifran's primary signaling cascade.

Pharmacological and Preclinical Data
In Vitro Activity

Parameter Value Cell Line Reference

HCA2 (GPR109A)

Binding IC₅₀
1.12 µM

CHO-K1 cells

expressing HCA2
[5]

HCA2 (GPR109A)

Agonist EC₅₀
1.3 µM

CHO-K1 cells

expressing HCA2
[1]

HCA3 (GPR109B)

Agonist EC₅₀
4.2 µM

CHO-K1 cells

expressing HCA3
[1]

ERK1/2

Phosphorylation

Induced at 0.01 to 10

µM

CHO-K1 cells

expressing HCA2 or

HCA3

[5]

In Vivo Efficacy in Hyperlipidemic Rat Model
Dose Effect on Serum Lipids Reference

1 mg/kg

Reduced triglyceride and LDL

levels; Increased HDL to total

cholesterol ratio.

[5]

Pharmacokinetics in Humans
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Studies in healthy male volunteers have elucidated the pharmacokinetic profile of Acifran.

Parameter
Value (Healthy
Subjects)

Value (Patients
with Renal Failure)

Reference

Time to Peak Serum

Concentration (Tmax)
1 - 2 hours - [7]

Elimination Half-life

(t₁/₂)
1.6 hours 5.7 hours [7]

Excretion Primarily in urine
Reduced renal

clearance
[7]

Metabolism
No detectable

biotransformation
- [7]

Plasma Protein

Binding
- Decreased [7]

Clinical Trial Data
A double-blind, randomized, placebo-controlled study in patients with Type IIa

hyperlipoproteinemia demonstrated the clinical efficacy of Acifran.
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Treatment Group Duration Key Findings Reference

Acifran 100 mg t.i.d. 8 weeks

- 13% reduction in

LDL cholesterol (p <

0.01 vs. baseline) -

14% reduction in LDL

cholesterol (p < 0.05

vs. placebo) - 11%

increase in HDL

cholesterol (p < 0.05

vs. baseline and

placebo) - 20%

reduction in LDL/HDL

ratio (p < 0.001 vs.

baseline) - 21%

reduction in LDL/HDL

ratio (p < 0.05 vs.

placebo) - 8%

reduction in total

cholesterol (p < 0.05

vs. placebo)

[8]

Acifran 300 mg t.i.d. 12 weeks

- 25% reduction in

triglycerides (p <

0.001 vs. baseline) -

35% reduction in

triglycerides (p < 0.05

vs. placebo) - 18%

increase in HDL

cholesterol (p < 0.05

vs. placebo)

[8]

Experimental Protocols
GPR109A (HCA2) Activation Assay - cAMP Measurement
This protocol outlines a general method for determining the agonistic activity of Acifran on

HCA2 receptors by measuring the inhibition of forskolin-stimulated cAMP production in CHO-
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K1 cells stably expressing the human HCA2 receptor.

Cell Preparation

Assay Procedure

Detection

Culture CHO-K1 cells
stably expressing HCA2

Seed cells into
96-well plates

Incubate for 24h

Pre-incubate with
Acifran (various conc.)

Stimulate with Forskolin

Lyse cells

Measure intracellular cAMP
(e.g., HTRF, ELISA)

Calculate IC₅₀
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Workflow for GPR109A cAMP activation assay.

Methodology:

Cell Culture: CHO-K1 cells stably expressing the human HCA2 (GPR109A) receptor are

cultured in appropriate media (e.g., DMEM/F12 supplemented with 10% FBS and a selection

antibiotic).

Cell Seeding: Cells are seeded into 96-well plates at a density that ensures they reach

approximately 80-90% confluency on the day of the assay.

Compound Treatment: On the day of the assay, the culture medium is replaced with a

stimulation buffer. Cells are then pre-incubated with varying concentrations of Acifran for a

defined period.

Forskolin Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to all wells

(except for the negative control) to induce cAMP production.

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular

cAMP levels are quantified using a commercially available assay kit (e.g., HTRF, ELISA, or

AlphaScreen).

Data Analysis: The percentage inhibition of forskolin-stimulated cAMP production is

calculated for each concentration of Acifran. The IC₅₀ value is then determined by fitting the

data to a sigmoidal dose-response curve.

ERK1/2 Phosphorylation Assay
This protocol describes a general method to assess the ability of Acifran to induce ERK1/2

phosphorylation in CHO-K1 cells expressing HCA2 or HCA3.

Methodology:

Cell Preparation: CHO-K1 cells expressing either HCA2 or HCA3 are cultured and seeded in

96-well plates as described for the cAMP assay.

Serum Starvation: Prior to the assay, cells are typically serum-starved for a period (e.g., 2-4

hours) to reduce basal levels of ERK phosphorylation.
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Acifran Stimulation: Cells are treated with various concentrations of Acifran for a specific

time (e.g., 5-15 minutes).

Cell Lysis: The stimulation is terminated by lysing the cells in a buffer containing

phosphatase and protease inhibitors to preserve the phosphorylation state of ERK1/2.

Detection of Phospho-ERK1/2: The levels of phosphorylated ERK1/2 in the cell lysates are

quantified using methods such as:

ELISA: A sandwich ELISA format with an antibody specific for phosphorylated ERK1/2.

In-Cell Western/Odyssey: An immunocytochemical method performed in the microplate,

using an antibody against phospho-ERK1/2 and a fluorescently labeled secondary

antibody.

Western Blotting: A traditional method involving separation of proteins by SDS-PAGE,

transfer to a membrane, and probing with a phospho-specific ERK1/2 antibody.

Data Analysis: The signal corresponding to phosphorylated ERK1/2 is normalized to the total

ERK1/2 protein levels or a housekeeping protein. The fold-increase in phosphorylation

compared to untreated cells is then calculated.

Hyperlipidemic Rat Model
The following protocol is a generalized method for inducing hyperlipidemia in rats, based on

common practices in the field. The specific diet composition used in the original Acifran studies

may have varied.

Methodology:

Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

Diet-Induced Hyperlipidemia: Hyperlipidemia is induced by feeding the rats a high-fat and/or

high-cholesterol diet for a period of several weeks. A common diet composition includes:

Standard rat chow supplemented with 1-4% cholesterol.

Addition of 0.5-1% cholic acid to aid in cholesterol absorption.
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Increased fat content, often from sources like lard or coconut oil.

Acifran Administration: After the induction of hyperlipidemia, rats are treated with Acifran
(e.g., 1 mg/kg, orally) or a vehicle control daily for a specified duration.

Blood Sampling and Lipid Analysis: Blood samples are collected at baseline and at the end

of the treatment period. Serum is separated, and the concentrations of total cholesterol, LDL

cholesterol, HDL cholesterol, and triglycerides are determined using enzymatic colorimetric

assays.

Data Analysis: Changes in lipid parameters in the Acifran-treated group are compared to the

vehicle-treated control group to assess the efficacy of the compound.

Synthesis of Acifran
A general synthetic route to 4,5-dihydro-5-methyl-4-oxo-5-phenyl-2-furancarboxylic acid can be

conceptualized through the condensation of appropriate precursors. While the specific details

from the original synthesis by Jirkovsky and Cayen may vary, a plausible approach is outlined

below.
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Starting Materials

Reaction Steps

Final Product

Phenylacetic acid derivative

Condensation Reaction

Pyruvic acid derivative

Intramolecular Cyclization

Ester Hydrolysis

Acifran
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Conceptual workflow for the synthesis of Acifran.

Conclusion
Acifran is a well-characterized niacin receptor agonist with demonstrated efficacy in improving

lipid profiles in both preclinical models and human clinical trials. Its mechanism of action,

centered on the inhibition of lipolysis in adipocytes via HCA2 and HCA3 activation, provides a

clear rationale for its therapeutic potential. The detailed experimental protocols and data

presented in this guide offer a comprehensive resource for researchers and drug development

professionals interested in the further study and potential clinical application of Acifran and

related compounds. The favorable pharmacokinetic profile, particularly its rapid elimination and

lack of significant metabolism, further underscores its potential as a therapeutic agent. Future
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research may focus on optimizing its therapeutic window to maximize lipid-lowering effects

while minimizing potential side effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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